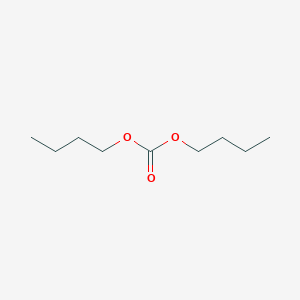

Dibutyl carbonate

Cat. No. B105752

Key on ui cas rn:

542-52-9

M. Wt: 174.24 g/mol

InChI Key: QLVWOKQMDLQXNN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06169197A

Procedure details

1795 g of the top section liquid obtained above containing 862 g of dibutyl carbonate, 932 g of phenol and 1 g of butyl carbamate and 16.8 g of titanium tetrabutoxide were charged into a round bottom flask of capacity 5 L in which a distillation column made from glass provided with a vacuum jacket (filled Sulzer Labopacking, inner diameter 50mmφ, height of filling portion 1100 mm) was connected to an upper portion thereof. The contents in the flask were heated with a mantle heater while stirring at 300 rpm with a mechanical stirrer. When the bottom section temperature became 191° C., reflux was started. All reflux was performed for 10 minutes after starting of reflux and then distillation-out was started in a reflux ratio of 30. The starting time of distillation-out was regarded as starting of the reaction. The yield (mol %) of butyl phenyl carbonate based on charged dibutyl carbonate was analyzed by gas chromatography. The yield was 12.3% in the reaction for 30 min., 18.6% in the reaction for 60 min., 22.5% in the reaction for 90 min., 27.4% in the reaction for 120 min., and 30.0% in the reaction for 150 min. The amount of distilled-out liquid was 131 g and the distilled-out liquid contained 128 g of butanol and 3 g of phenol. The bottom section temperature was 192° C. at the starting time of distillation-out and 197° C. after 150 minutes of starting of the reaction.

Yield

12.3%

Identifiers

|

REACTION_CXSMILES

|

[C:1](=[O:12])([O:7][CH2:8][CH2:9][CH2:10][CH3:11])[O:2][CH2:3][CH2:4][CH2:5][CH3:6].[C:13]1(O)C=CC=C[CH:14]=1.C(=O)(OCCCC)N>[O-]CCCC.[O-]CCCC.[O-]CCCC.[O-]CCCC.[Ti+4]>[C:1](=[O:12])([O:2][C:3]1[CH:14]=[CH:13][CH:6]=[CH:5][CH:4]=1)[O:7][CH2:8][CH2:9][CH2:10][CH3:11] |f:3.4.5.6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

862 g

|

|

Type

|

reactant

|

|

Smiles

|

C(OCCCC)(OCCCC)=O

|

|

Name

|

|

|

Quantity

|

932 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(N)(OCCCC)=O

|

|

Name

|

|

|

Quantity

|

16.8 g

|

|

Type

|

catalyst

|

|

Smiles

|

[O-]CCCC.[O-]CCCC.[O-]CCCC.[O-]CCCC.[Ti+4]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring at 300 rpm with a mechanical stirrer

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

1795 g of the top section liquid obtained

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were charged into a round bottom flask of capacity 5 L in which

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

a distillation column

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

provided with a vacuum jacket (filled Sulzer Labopacking, inner diameter 50mmφ, height of filling portion 1100 mm)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The contents in the flask were heated with a mantle heater

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

became 191° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

of reflux

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distillation-out

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The starting time of distillation-out

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

as starting of the reaction

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(OCCCC)(OC1=CC=CC=C1)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 12.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |